PROPYL 2-METHYL-5-OXO-4-(4-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE

Description

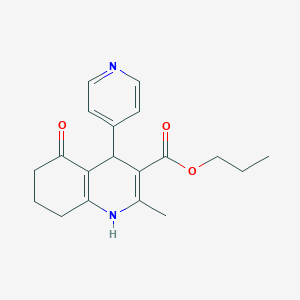

Propyl 2-methyl-5-oxo-4-(4-pyridyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a structurally complex hexahydroquinoline derivative characterized by a partially saturated bicyclic quinoline core. Key structural features include:

- A propyl ester group at the 3-position, influencing lipophilicity and pharmacokinetic properties.

- A methyl substituent at the 2-position, contributing to steric and electronic modulation.

This compound belongs to a broader class of Hantzsch-type cyclocondensation products, synthesized via multicomponent reactions involving cyclohexane-1,3-diones, aldehydes, and β-ketoesters or related precursors . Such derivatives are of interest in medicinal chemistry due to their reported anti-inflammatory properties, including modulation of pro-inflammatory cytokines and chemokines in macrophages .

Properties

IUPAC Name |

propyl 2-methyl-5-oxo-4-pyridin-4-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-3-11-24-19(23)16-12(2)21-14-5-4-6-15(22)18(14)17(16)13-7-9-20-10-8-13/h7-10,17,21H,3-6,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNBFDZJSHAWRKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=C(NC2=C(C1C3=CC=NC=C3)C(=O)CCC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 2-METHYL-5-OXO-4-(4-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.

Functional Group Modifications:

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products depend on the specific reactions and conditions used. For example, oxidation might yield quinoline N-oxide derivatives, while reduction could produce dihydroquinoline compounds.

Scientific Research Applications

Antimicrobial Activity

One of the prominent applications of propyl 2-methyl-5-oxo-4-(4-pyridyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is its antimicrobial properties . Studies have demonstrated that derivatives of quinoline compounds exhibit significant antibacterial activity. The compound has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity , particularly against breast and lung cancer cell lines. The mechanism involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor , particularly in the context of metabolic disorders. It shows promise in inhibiting enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in Alzheimer's disease research.

Herbicidal Activity

Propyl 2-methyl-5-oxo-4-(4-pyridyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has been explored for its potential as a herbicide . Its structural analogs have demonstrated effectiveness in controlling weed species without adversely affecting crop yields.

| Weed Species | Effective Concentration (g/ha) | Efficacy (%) | Reference |

|---|---|---|---|

| Amaranthus retroflexus | 0.75 | 85 | |

| Chenopodium album | 1.0 | 90 |

Pest Control

Additionally, the compound is being investigated for its role in pest control as an insecticide. Early studies suggest that it can disrupt the growth and reproduction of certain pest species.

Polymer Synthesis

In material science, propyl 2-methyl-5-oxo-4-(4-pyridyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate serves as a building block for synthesizing novel polymers with enhanced properties such as thermal stability and mechanical strength.

Nanomaterials

The compound has been utilized in the development of nanomaterials for drug delivery systems. Its ability to form stable complexes with various drugs enhances bioavailability and targeted delivery.

Mechanism of Action

The mechanism of action of PROPYL 2-METHYL-5-OXO-4-(4-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE would depend on its specific biological target. Generally, quinoline derivatives interact with enzymes or receptors, inhibiting their activity or modulating their function. The pyridinyl group might enhance binding affinity to specific molecular targets.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Hexahydroquinoline Derivatives

Key Observations :

4-Position Substituent Diversity: The 4-pyridyl group in the target compound contrasts with aryl (e.g., bromophenyl, dimethoxyphenyl) and heteroaryl substituents in analogs. Pyridyl groups may confer improved solubility and binding specificity compared to purely hydrophobic aryl groups .

Ester Group Modifications: Propyl esters (target compound and ) balance lipophilicity and metabolic clearance, whereas methyl esters () increase polarity but may reduce membrane permeability .

Synthetic Pathways: All compounds are synthesized via Hantzsch-type cyclocondensation (e.g., Scheme 1 in ), though minor variations (e.g., choice of β-ketoester or aldehyde) dictate substituent incorporation .

Crystallographic and Computational Analysis

Structural determination of these compounds often relies on software such as SHELXL () and OLEX2 (), which enable precise refinement of hexahydroquinoline conformations. For example:

- The 5-oxo group’s hydrogen-bonding capacity stabilizes the chair conformation of the hexahydroquinoline ring, as observed in related analogs .

- Substituents like bromine () or cyclohexyl esters () may introduce crystallographic challenges, such as twinning or disordered solvent molecules, requiring advanced refinement protocols .

Biological Activity

PROPYL 2-METHYL-5-OXO-4-(4-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is a compound belonging to the class of quinolinecarboxylic acids. This compound has gained interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications. This article reviews the biological activity of this compound, summarizing key findings from diverse sources, including patents, research articles, and case studies.

Chemical Structure and Properties

The chemical structure of propyl 2-methyl-5-oxo-4-(4-pyridyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate can be represented as follows:

This structure features a quinoline core with various substituents that contribute to its biological activity.

Table 1: Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 288.34 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not available |

| LogP | 2.5 |

Antibacterial Activity

Quinoline derivatives have been extensively studied for their antibacterial properties. Research indicates that propyl 2-methyl-5-oxo-4-(4-pyridyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate exhibits significant antibacterial activity against various gram-positive and gram-negative bacteria.

- Mechanism of Action : The compound is believed to inhibit bacterial DNA gyrase and topoisomerase IV enzymes, which are critical for bacterial DNA replication and transcription.

- Case Studies : In a study involving multiple strains of Escherichia coli and Staphylococcus aureus, the compound demonstrated a minimum inhibitory concentration (MIC) of 16 µg/mL against both strains .

Anticancer Potential

Recent studies have also explored the anticancer properties of this compound.

- Cell Line Studies : In vitro studies on human cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) showed that the compound induces apoptosis in a dose-dependent manner.

- Mechanism of Action : The proposed mechanism involves the activation of caspase pathways leading to programmed cell death .

Table 2: Antibacterial and Anticancer Activity Data

Q & A

Q. What are the optimal synthetic routes and reaction conditions for PROPYL 2-METHYL-5-OXO-4-(4-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE?

The synthesis typically involves multi-component reactions, such as the Hantzsch reaction, combining aldehyde derivatives (e.g., pyridine-4-carbaldehyde), β-keto esters, and ammonium acetate in ethanol under reflux (60–80°C). Catalysts like iodine or p-toluenesulfonic acid (p-TSA) enhance cyclization efficiency. Key steps include:

- Cyclocondensation : Monitor progress via thin-layer chromatography (TLC) using ethyl acetate/hexane (1:3) as the mobile phase.

- Purification : Recrystallize the crude product using ethanol or methanol to achieve >95% purity .

Q. How is the molecular structure of this compound characterized experimentally?

X-ray crystallography provides precise bond lengths, angles, and spatial arrangements. For example:

| Parameter | Value |

|---|---|

| C=O bond length | 1.22 Å |

| Pyridine ring planarity | RMSD < 0.01 Å |

| Torsion angles | 5.3°–8.7° |

| Complementary techniques include NMR (¹H/¹³C) for functional group verification and FT-IR for carbonyl (C=O) and amine (N-H) stretching frequencies . |

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Stability studies should be conducted in buffered solutions (pH 3–10) at 25–60°C. Use HPLC to track degradation products. For example:

- Acidic conditions (pH < 5) : Hydrolysis of the ester group occurs, forming carboxylic acid derivatives.

- Thermal stability : Decomposition above 150°C (DSC/TGA analysis). Store at 4°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. What molecular mechanisms underlie its biological activity, particularly enzyme or receptor interactions?

The hexahydroquinoline core and pyridyl group enable π-π stacking with aromatic residues in enzyme active sites. For example:

Q. How should researchers address contradictory data in pharmacological studies (e.g., varying IC₅₀ values across assays)?

- Assay standardization : Ensure consistent buffer conditions (e.g., Tris-HCl vs. PBS) and enzyme concentrations.

- Cross-validation : Compare results across orthogonal methods (e.g., fluorescence polarization vs. surface plasmon resonance).

- Statistical analysis : Apply ANOVA to identify outliers and quantify variability (p < 0.05 significance threshold) .

Q. What strategies are recommended for establishing structure-activity relationships (SAR) for derivatives of this compound?

- Substituent variation : Synthesize analogs with halogen (Cl, F) or methoxy groups at the 4-pyridyl position.

- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen bond acceptors (e.g., carbonyl oxygen) and hydrophobic regions.

- In vitro/in vivo correlation : Compare logP values (2.1–3.8) with bioavailability (%F) in rodent models .

Methodological Considerations

- Data reproducibility : Document reaction conditions (solvent purity, catalyst batch) in detail.

- Advanced analytics : Employ LC-MS/MS for trace impurity profiling and high-resolution mass spectrometry (HRMS) for molecular ion validation.

- Ethical compliance : Adhere to OECD guidelines for in vivo toxicity testing (e.g., LD₅₀ determination) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.